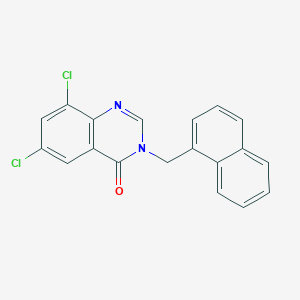
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and have been studied extensively for their potential therapeutic applications. This particular compound is characterized by the presence of two chlorine atoms at the 6th and 8th positions, a naphthylmethyl group at the 3rd position, and a quinazolinone core structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 6,8-dichloroquinazoline and 1-naphthylmethanol.
Formation of Intermediate: The starting materials undergo a condensation reaction to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under specific reaction conditions to form the quinazolinone core.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and automated processes. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the compound.
化学反応の分析
Types of Reactions
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms at the 6th and 8th positions can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify its chemical structure and properties.
Hydrolysis: The quinazolinone core can be hydrolyzed under acidic or basic conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed for oxidation reactions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.
科学的研究の応用
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of 6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to disease pathways and cellular functions.
類似化合物との比較
Similar Compounds
6,8-Dichloro-4(3H)-quinazolinone: Lacks the naphthylmethyl group at the 3rd position.
3-(1-Naphthylmethyl)-4(3H)-quinazolinone: Lacks the chlorine atoms at the 6th and 8th positions.
6-Chloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone: Contains only one chlorine atom at the 6th position.
Uniqueness
6,8-Dichloro-3-(1-naphthylmethyl)-4(3H)-quinazolinone is unique due to the presence of both chlorine atoms and the naphthylmethyl group, which contribute to its distinct chemical properties and potential biological activities. The combination of these functional groups enhances its reactivity and makes it a valuable compound for various scientific research applications.
特性
CAS番号 |
618443-53-1 |
|---|---|
分子式 |
C19H12Cl2N2O |
分子量 |
355.2 g/mol |
IUPAC名 |
6,8-dichloro-3-(naphthalen-1-ylmethyl)quinazolin-4-one |
InChI |
InChI=1S/C19H12Cl2N2O/c20-14-8-16-18(17(21)9-14)22-11-23(19(16)24)10-13-6-3-5-12-4-1-2-7-15(12)13/h1-9,11H,10H2 |
InChIキー |
ZFYQRAIRUCGBTP-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC=C2CN3C=NC4=C(C3=O)C=C(C=C4Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-pyridinyl)propanamide](/img/structure/B12021048.png)
![2-{(3Z)-3-[3-(4-fluorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B12021056.png)
![N-benzyl-2-[(4-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B12021073.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethanone](/img/structure/B12021081.png)
![(5Z)-3-Dodecyl-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12021087.png)
![2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-nitrophenyl)methylidene]acetohydrazide](/img/structure/B12021093.png)
![N'-[(E)-2-furylmethylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12021101.png)
![3-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12021110.png)
![2-methylpropyl 2-{3-[(4-butoxyphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12021111.png)

![N-(2,6-dimethylphenyl)-2-[(3Z)-3-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B12021120.png)
![4-tert-butylbenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone](/img/structure/B12021124.png)

![[4-bromo-2-[(E)-[[2-(4-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] 4-methoxybenzoate](/img/structure/B12021145.png)
